

The Complex Polycyclic Piperidine Alkaloids: A Technical Guide to Himandrine and Himandravine

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Compound of Interest

Compound Name: Himandridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of himandrine and himandravine, two structurally complex piperidine alkaloids isolated from the bark of trees of the *Galbulimima* genus. These natural products have garnered significant interest in the scientific community due to their intricate polycyclic scaffolds and potential biological activities. This document details their chemical structures, spectroscopic data, total synthesis, and known biological effects, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Himandrine and himandravine belong to the diverse family of *Galbulimima* alkaloids, which are characterized by a piperidine ring embedded within a complex polycyclic framework. These compounds are of significant interest due to their challenging molecular architectures, which have spurred the development of innovative synthetic strategies. While the user's initial query specified "**himandridine**," our comprehensive search of the chemical literature suggests a likely reference to the well-documented alkaloids, himandrine and himandravine, isolated from plant species historically classified under *Himantandra*, a synonym for *Galbulimima*.

Chemical Structure and Spectroscopic Data

The absolute stereochemistry of these intricate molecules has been established through extensive spectroscopic analysis and confirmed by total synthesis.

Himandrine

Himandrine is a hexacyclic alkaloid featuring a unique spiro-fused piperidine ring system. Its complex structure has been elucidated through detailed NMR and mass spectrometry studies. The total synthesis of (-)-himandrine by Movassaghi and colleagues in 2009 unequivocally confirmed its structure and absolute stereochemistry[1][2][3][4].

Table 1: Spectroscopic Data for Synthetic (-)-Himandrine[3][4]

Data Type	Value
^1H NMR (CDCl_3)	Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data.
^{13}C NMR (CDCl_3)	Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data.
Optical Rotation	$[\alpha]^{22}_{\text{D}} = -21$ (c 0.12, CHCl_3)
High-Resolution Mass Spectrometry (HRMS)	Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data.

Himandravine

Himandravine is a tetracyclic piperidine alkaloid that shares a common tricyclic perhydronaphthofuranone ring system with other Galbulimima alkaloids like himbacine. The first total synthesis of (+)-himandravine was reported by Chackalamannil and coworkers in 2001, which also confirmed its structure and absolute stereochemistry.

Table 2: Spectroscopic Data for Synthetic (+)-Himandravine

Data Type	Value
^1H NMR (CDCl_3)	Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data.
^{13}C NMR (CDCl_3)	Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data.
X-ray Crystallography	The structure of himandravine hydrochloride has been confirmed by X-ray crystallography.

Total Synthesis

The total syntheses of himandrine and himandravine represent significant achievements in organic chemistry, showcasing elegant and innovative synthetic strategies to construct their complex molecular architectures.

Total Synthesis of (-)-Himandrine

The first total synthesis of (-)-himandrine was accomplished by the Movassaghi group[1][2][3][4]. Key features of their approach include a diastereoselective Diels-Alder reaction to rapidly construct the tricyclic ABC-ring system, a formal [3+3] annulation to form the CDE-ring system, and a biomimetically inspired oxidative spirocyclization in a late stage of the synthesis[1][2][3][4].



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Caption: Key stages in the total synthesis of (-)-himandrine.

- **Suzuki Cross-Coupling:** To a solution of the dibromoolefin in THF was added the boronic acid, followed by an aqueous solution of Ti_2CO_3 . The mixture was degassed, and $\text{Pd}(\text{PPh}_3)_4$ was added. The reaction was stirred at room temperature until completion.

- **Intramolecular Diels-Alder Reaction:** The tetraene precursor was dissolved in a suitable solvent and heated to induce the intramolecular [4+2] cycloaddition, yielding the tricyclic core.
- **Biomimetic Oxidative Spirocyclization:** The advanced pentacyclic intermediate was treated with N-chlorosuccinimide (NCS) in acetonitrile to effect the key spirocyclization, forming the hexacyclic core of himandrine[3].

Total Synthesis of (+)-Himandravine

The first total synthesis of (+)-himandravine was achieved by Chackalamannil and his team. A key step in their synthesis is a highly diastereoselective intramolecular Diels-Alder reaction of a tetraene intermediate that contains the entire carbon framework of the natural product.



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Caption: Synthetic route to (+)-himandravine.

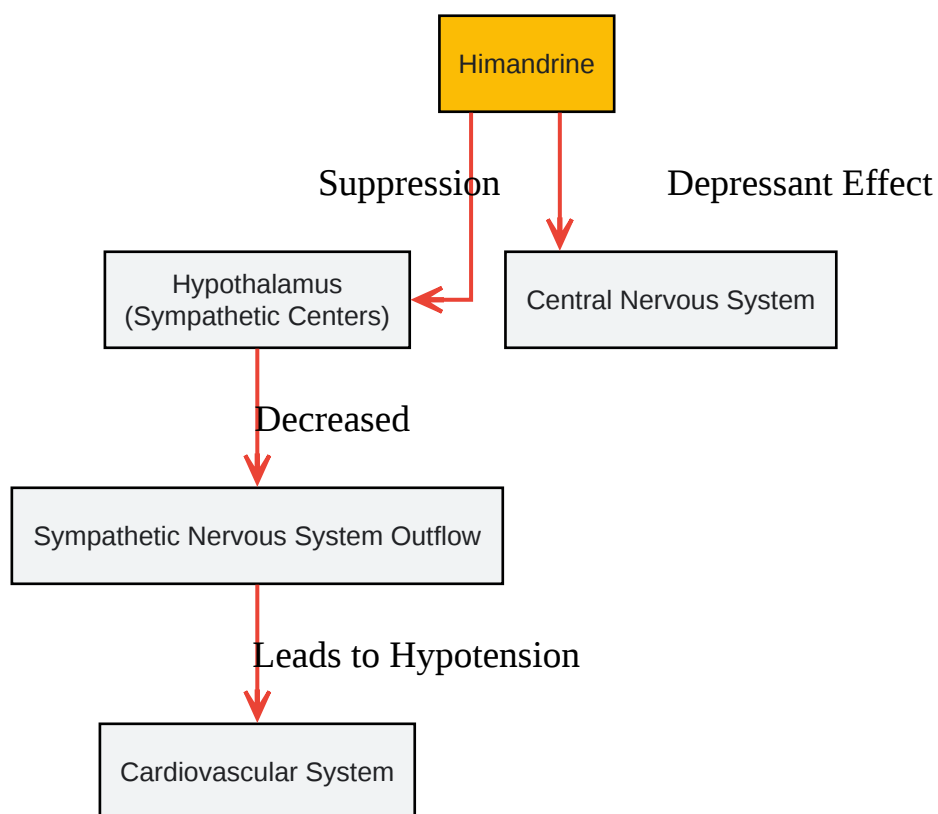
- **Epimerization of Piperidine Aldehyde:** The trans-2-formyl-6-methyl-N-Boc-piperidine was treated with triethylamine on silica gel to yield the corresponding cis-isomer.
- **Intramolecular Diels-Alder Reaction:** The tetra-ene intermediate was heated in a suitable solvent to facilitate the key intramolecular cycloaddition, which proceeded with high diastereoselectivity.

Biological Activity and Mechanism of Action

The biological activities of himandrine and himandravine are not as extensively studied as some other Galbulimima alkaloids like himbacine. However, preliminary studies have indicated some interesting pharmacological properties.

Himandrine

Early pharmacological studies on himandrine revealed that it possesses central nervous system (CNS) depressant and hypotensive effects. It has been suggested that himandrine may act by suppressing sympathetic centers in the hypothalamus.



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Caption: Hypothetical mechanism of himandrine's biological effects.

Himandravine

The synthesis of himandravine was primarily motivated by the need for structure-activity relationship (SAR) studies of himbazine analogs as muscarinic receptor antagonists. Himbazine is a potent antagonist of muscarinic acetylcholine receptors, and understanding how structural modifications, such as the stereochemistry of the piperidine moiety found in himandravine, affect receptor binding and selectivity is crucial for the development of new therapeutic agents.

Conclusion

Himandrine and himandravine are remarkable examples of the structural diversity and complexity found in natural products. Their total syntheses have not only provided access to these rare molecules for further biological evaluation but have also pushed the boundaries of modern synthetic organic chemistry. The preliminary pharmacological data for himandrine suggest potential for further investigation into its effects on the central nervous and cardiovascular systems. Continued research into these and other Galbulimima alkaloids holds promise for the discovery of new lead compounds for drug development.

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